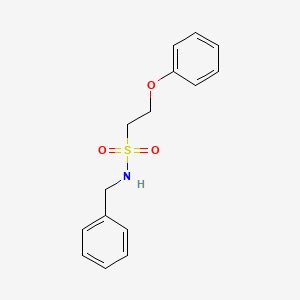

N-benzyl-2-phenoxyethanesulfonamide

Description

Contextualization within the Field of Sulfonamide Chemistry

The sulfonamide functional group (-SO₂NH-) is a cornerstone of medicinal chemistry, most famously recognized for its foundational role in the development of sulfa drugs, the first class of synthetic antimicrobial agents. tandfonline.comnih.gov The versatility of the sulfonamide group extends far beyond its antibacterial origins. It is considered a privileged structural motif due to its ability to mimic other functional groups like amides, phenols, and carboxylic acids, a property known as bioisosterism. nih.gov This mimicry allows sulfonamide-containing compounds to interact with a wide array of biological targets.

The synthesis of sulfonamides is generally straightforward, often involving the reaction of a sulfonyl chloride with an amine, which permits the creation of a diverse library of derivatives. nih.gov This synthetic accessibility has facilitated the exploration of sulfonamides in numerous therapeutic areas. Research has demonstrated that sulfonamide derivatives possess a broad spectrum of biological activities, including:

Anticancer nih.govresearchgate.net

Antifungal nih.govtandfonline.com

Anti-inflammatory tandfonline.comresearchgate.net

Antiviral researchgate.net

Antimalarial researchgate.net

Anticonvulsant nih.gov

The continued synthesis and investigation of novel sulfonamide derivatives underscore their enduring importance in the quest for new bioactive molecules. researchgate.net

Significance of N-Benzylated Structural Motifs in Bioactive Compounds

The N-benzyl group, a benzyl (B1604629) moiety attached to a nitrogen atom, is another structurally significant feature of N-benzyl-2-phenoxyethanesulfonamide. This motif is frequently incorporated into the design of bioactive compounds for several key reasons. The N-benzyl group can enhance the binding affinity of a molecule to its biological target. nih.gov For example, the addition of an N-benzyl group to certain phenethylamines, a class of psychedelic compounds, dramatically improved both their binding affinity and functional activity at serotonin (B10506) receptors. nih.gov

Furthermore, the N-benzyl motif offers a versatile scaffold for medicinal chemists to fine-tune the physicochemical properties of a drug candidate. nih.gov Its three-dimensional structure and flexibility can be leveraged to optimize efficacy and modify properties related to absorption, distribution, metabolism, and excretion (ADME). nih.gov The benzyl group itself, when attached to a nitrogen or oxygen atom, has been shown to be a minimal structural requirement for certain auxin-like activities in plant growth regulation. nih.gov

The strategic placement of substituents on the benzyl ring can further modulate the biological activity and metabolic stability of a compound. acs.org For instance, in a series of N-benzylbenzamides, an ortho-trifluoromethyl substitution was found to be crucial for inhibiting soluble epoxide hydrolase and improving metabolic stability. acs.org

Overview of Research Trajectories for Complex Ethanesulfonamide (B75362) Derivatives

Research into complex ethanesulfonamide derivatives, a category that includes this compound, has yielded compounds with significant biological activities. A notable area of investigation has been their development as endothelin receptor antagonists. nih.gov Endothelin is a potent vasoconstrictor peptide implicated in various cardiovascular diseases.

In one study, a series of 2-phenylethenesulfonamide (B13091328) and 2-phenylethanesulfonamide (B1266341) derivatives were synthesized and evaluated for their ability to block the endothelin-A (ETₐ) receptor. nih.gov Structure-activity relationship (SAR) studies revealed that modifications to both the alkoxy group on a core pyrimidine (B1678525) ring and the sulfonamide portion of the molecule were well-tolerated in terms of binding affinity and selectivity. nih.gov This research highlights the potential for developing orally active drugs from this class of compounds for conditions such as hypertension.

Defining the Academic Research Scope for this compound

The academic research scope for this compound is primarily focused on its synthesis and its potential as a scaffold for the development of novel bioactive compounds. Given the established biological activities of both sulfonamides and N-benzylated compounds, research on this compound and its analogues could explore a range of therapeutic targets.

The synthesis of this compound and related derivatives would likely involve standard organic chemistry techniques, such as the reaction of 2-phenoxyethanesulfonyl chloride with benzylamine (B48309). Further research could involve modifying the phenoxy and benzyl rings with various substituents to create a library of compounds for biological screening. The primary data available for this compound is its chemical structure and identifying numbers, such as its CAS number 207574-09-2. bldpharm.com

Interactive Data Table: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇NO₃S |

| Molecular Weight | 291.37 g/mol |

| CAS Number | 207574-09-2 |

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-phenoxyethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c17-20(18,16-13-14-7-3-1-4-8-14)12-11-19-15-9-5-2-6-10-15/h1-10,16H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPQBOWCPKUIQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)CCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Benzyl 2 Phenoxyethanesulfonamide and Its Analogues

Strategic Retrosynthesis and Precursor Identification

A logical retrosynthetic analysis of N-benzyl-2-phenoxyethanesulfonamide (1) guides the identification of readily accessible starting materials. The primary disconnection severs the nitrogen-sulfur bond of the sulfonamide, leading to two key precursors: 2-phenoxyethanesulfonyl chloride (2) and benzylamine (B48309) (3). This approach is the most direct and widely employed strategy for the synthesis of N-aryl and N-alkyl sulfonamides.

A secondary disconnection can be envisioned at the carbon-nitrogen bond, suggesting an N-alkylation of a pre-formed 2-phenoxyethanesulfonamide (4) with a suitable benzylating agent like benzyl (B1604629) bromide (5). This alternative pathway offers flexibility, particularly when optimizing the final N-alkylation step.

The precursor 2-phenoxyethanesulfonyl chloride (2) can be conceptually derived from 2-phenoxyethanethiol (B1361569) or, more practically, from sodium 2-phenoxyethanesulfonate. The latter can be prepared from the reaction of sodium phenoxide with sodium 2-chloroethanesulfonate. Benzylamine (3) and 2-phenoxyethanesulfonamide (4) are commercially available or can be synthesized through established protocols.

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Number | Chemical Name | Role in Synthesis |

| 2 | 2-Phenoxyethanesulfonyl chloride | Electrophilic partner in sulfonamide bond formation |

| 3 | Benzylamine | Nucleophilic partner in sulfonamide bond formation |

| 4 | 2-Phenoxyethanesulfonamide | Nucleophile in N-alkylation reaction |

| 5 | Benzyl bromide | Electrophilic partner in N-alkylation reaction |

Targeted Synthesis of Sulfonamide Scaffolds

The formation of the sulfonamide linkage is a critical step in the synthesis of this compound. This transformation is typically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.

Classical Sulfonylation Reactions

The most conventional method for constructing the sulfonamide bond involves the reaction of 2-phenoxyethanesulfonyl chloride (2) with benzylamine (3). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. Common bases include pyridine, triethylamine, or an excess of the amine nucleophile itself. The choice of solvent can vary, with dichloromethane, chloroform, or tetrahydrofuran (B95107) being frequently employed.

The reaction mechanism proceeds via a nucleophilic attack of the nitrogen lone pair of benzylamine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A subsequent deprotonation of the resulting ammonium (B1175870) salt by the base affords the desired this compound.

Optimization of Sulfonamide Bond Formation

To enhance the efficiency and yield of the sulfonamide bond formation, several optimization strategies can be employed. These include the use of catalysts and the careful control of reaction conditions. For instance, the use of a stoichiometric amount of a non-nucleophilic base like N,N-diisopropylethylamine (Hünig's base) can prevent potential side reactions.

Microwave-assisted synthesis has also emerged as a powerful tool to accelerate sulfonylation reactions, often leading to shorter reaction times and improved yields. Furthermore, the use of solid-supported reagents or catalysts can simplify product purification.

Table 2: Representative Conditions for Sulfonamide Bond Formation

| Entry | Sulfonyl Chloride | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzenesulfonyl chloride | Benzylamine | Pyridine | Dichloromethane | 25 | 4 | 85 |

| 2 | p-Toluenesulfonyl chloride | Aniline | Triethylamine | Tetrahydrofuran | 60 | 6 | 92 |

| 3 | 2-Phenoxyethanesulfonyl chloride | Benzylamine | Hünig's base | Chloroform | 25 | 3 | (Estimated >90) |

Note: The data in this table is representative of classical sulfonylation reactions and the yield for entry 3 is an estimation based on similar reactions.

Incorporation of the N-Benzyl Moiety

The N-benzyl group can be introduced either directly through the condensation of benzylamine with the sulfonyl chloride or via a subsequent N-alkylation step on a primary sulfonamide.

Facile N-Alkylation Protocols

In cases where 2-phenoxyethanesulfonamide (4) is used as the starting material, the N-benzyl group is introduced via an N-alkylation reaction. A common and effective method involves the use of benzyl bromide (5) or benzyl chloride in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the sulfonamide nitrogen, generating a more nucleophilic sulfonamidate anion, which then attacks the benzyl halide in an SN2 reaction.

The choice of solvent is crucial for the success of this reaction, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being preferred as they can solvate the cation of the base and promote the nucleophilic substitution.

Benzylamine-Mediated Condensation Approaches

As described in section 2.2.1, the most direct approach involves the condensation of 2-phenoxyethanesulfonyl chloride (2) with benzylamine (3). This method is often preferred for its atom economy and straightforward nature. The reaction conditions can be tailored to favor the formation of the desired product, and in many instances, provides high yields of the N-benzyl sulfonamide without the need for isolating the primary sulfonamide intermediate.

Table 3: Comparison of N-Benzylation Strategies

| Strategy | Starting Materials | Reagents | Advantages | Disadvantages |

| Direct Condensation | 2-Phenoxyethanesulfonyl chloride, Benzylamine | Base (e.g., Pyridine) | One-step, high atom economy | May require careful control of stoichiometry |

| N-Alkylation | 2-Phenoxyethanesulfonamide, Benzyl bromide | Base (e.g., K2CO3) | Modular, allows for late-stage diversification | Two-step process, may require stronger bases |

Construction of the Phenoxyethyl Linker

Ethylene (B1197577) Bridge Elaboration Strategies

Once the phenoxyethyl ether is formed, the ethylene bridge must be functionalized to introduce the sulfonyl group. A common strategy involves the conversion of a terminal functional group on the ethylene bridge.

A plausible route to the key intermediate, 2-phenoxyethanesulfonyl chloride, starts from 2-phenoxyethanol. This alcohol can be converted to 2-phenoxyethyl bromide or chloride using standard halogenating agents (e.g., PBr₃ or SOCl₂). The resulting halide can then be subjected to a sulfonation reaction. For example, reaction with sodium sulfite (B76179) would yield sodium 2-phenoxyethanesulfonate. Subsequent treatment with a chlorinating agent, such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), would then furnish the desired 2-phenoxyethanesulfonyl chloride.

An alternative approach involves the direct sulfoxidation of a suitable precursor. For instance, 2-phenoxyethanethiol could be synthesized and then oxidized to the corresponding sulfonyl chloride. This oxidation can be achieved using strong oxidizing agents like chlorine in the presence of water.

Advanced Synthetic Techniques

Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of this compound and its analogs, allowing for greater efficiency and structural diversity.

Catalytic Coupling Reactions for Structural Assembly

Palladium-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-sulfur bonds. google.com These methods could be employed to construct the arylsulfonamide core. For example, a palladium catalyst could facilitate the coupling of an aryl halide or triflate with a source of sulfur dioxide and an amine. While not a direct route to this compound, this approach is highly valuable for the synthesis of analogs with diverse aromatic substitution patterns on the phenoxy ring.

Copper-catalyzed reactions also offer a viable pathway for the synthesis of sulfonamides. pitt.eduorgsyn.org These reactions can proceed under mild conditions and often exhibit broad substrate scope. For instance, a copper catalyst can mediate the coupling of an aryl boronic acid with a sulfur dioxide surrogate and benzylamine to form the desired N-benzylarylsulfonamide structure.

Stereoselective Synthesis Considerations

While this compound itself is achiral, the introduction of stereocenters into its analogs is a key consideration for developing new therapeutic agents. Stereoselective synthesis aims to control the formation of specific stereoisomers.

For analogs containing a chiral center, for example, on the benzyl group or the phenoxy ring, asymmetric synthesis strategies can be employed. This could involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. For instance, a chiral amine could be used in the final sulfonylation step to generate a diastereomeric mixture that could then be separated.

Recent advances have focused on the development of catalytic enantioselective methods for the synthesis of chiral sulfonamides. rsc.orgrsc.orgwvu.edu These methods often utilize transition metal catalysts with chiral ligands to control the stereochemical outcome of the reaction.

Purification and Isolation Methodologies for Research Purity

Achieving high purity is essential for the characterization and biological evaluation of synthetic compounds. The purification of this compound and its analogs typically involves a combination of chromatographic and recrystallization techniques.

Column Chromatography: Flash column chromatography is a widely used method for the purification of organic compounds. orgsyn.org For N-benzylsulfonamides, a common stationary phase is silica (B1680970) gel. The mobile phase is typically a mixture of a non-polar solvent, such as hexanes or dichloromethane, and a more polar solvent, like ethyl acetate (B1210297) or methanol, to achieve optimal separation. nsf.gov The polarity of the eluent is gradually increased to elute compounds with increasing polarity.

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. google.com The choice of solvent is crucial and is based on the principle that the compound should be sparingly soluble at room temperature but highly soluble at an elevated temperature. For aromatic sulfonamides, common recrystallization solvents include ethanol, isopropanol, or mixtures of solvents like ethyl acetate/hexanes or dichloromethane/hexanes. youtube.comrochester.edu The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Advanced Spectroscopic and Structural Characterization of N Benzyl 2 Phenoxyethanesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of an organic compound. For N-benzyl-2-phenoxyethanesulfonamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous signal assignment.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons in the benzyl (B1604629), phenoxy, and ethanesulfonamide (B75362) groups. The anticipated chemical shifts (in ppm, relative to a standard like TMS) are influenced by the electronic environment of each proton.

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Phenoxy group) | 6.8 - 7.4 | Multiplet | 5H |

| Aromatic (Benzyl group) | 7.2 - 7.5 | Multiplet | 5H |

| -CH₂- (Benzyl) | ~4.3 | Doublet | 2H |

| -SO₂-CH₂- | ~3.5 | Triplet | 2H |

| -O-CH₂- | ~4.2 | Triplet | 2H |

The protons of the phenoxy group are anticipated to appear in the range of 6.8-7.4 ppm. The protons of the benzyl group are expected to resonate at approximately 7.2-7.5 ppm. The benzylic methylene (B1212753) (-CH₂-) protons adjacent to the nitrogen are predicted to be a doublet around 4.3 ppm due to coupling with the -NH proton. The methylene protons of the ethanesulfonamide moiety would be split into two triplets: one for the protons adjacent to the sulfonyl group (~3.5 ppm) and another for the protons next to the phenoxy group (~4.2 ppm). The sulfonamide proton (-NH-) is expected to appear as a broad singlet or a triplet (due to coupling with the benzylic CH₂) in the region of 5.0-6.0 ppm, with its exact position and multiplicity being solvent-dependent.

Carbon-13 (¹³C) NMR Resonances and Multiplicities

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct resonance.

Expected ¹³C NMR Data

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C=O (Amide - reference) | Not Applicable |

| Aromatic (Phenoxy, C-O) | ~158 |

| Aromatic (Phenoxy, CH) | 114 - 130 |

| Aromatic (Benzyl, C-CH₂) | ~137 |

| Aromatic (Benzyl, CH) | 127 - 129 |

| -CH₂- (Benzyl) | ~48 |

| -SO₂-CH₂- | ~55 |

The carbon attached to the oxygen of the phenoxy group is expected to be the most downfield of the aromatic carbons (~158 ppm). The other aromatic carbons of both the phenoxy and benzyl rings would appear in the typical aromatic region of 114-130 ppm. The benzylic methylene carbon is anticipated around 48 ppm. The methylene carbon adjacent to the sulfonyl group is expected at approximately 55 ppm, while the methylene carbon bonded to the phenoxy oxygen would be further downfield at about 67 ppm.

Two-Dimensional NMR Correlation Studies (COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. Key correlations would be expected between the -NH and the benzylic -CH₂- protons, and between the two methylene groups (-SO₂-CH₂-CH₂-O-).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each carbon signal based on the already assigned proton signals (e.g., linking the proton signal at ~4.3 ppm to the carbon signal at ~48 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity of the different fragments of the molecule. For instance, correlations would be expected from the benzylic -CH₂- protons to the carbons of the benzyl ring and to the sulfonamide nitrogen (if observable).

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Sulfonamide) | 3300 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| S=O Stretch (Sulfonyl) | 1330 - 1370 and 1140 - 1180 | Strong |

| C-O-C Stretch (Ether) | 1200 - 1275 | Strong |

The IR spectrum of this compound is expected to show a characteristic N-H stretching band for the sulfonamide group around 3300-3400 cm⁻¹. Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group would be prominent at approximately 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. Aromatic and aliphatic C-H stretching vibrations would be observed above and below 3000 cm⁻¹, respectively. The presence of the phenoxy group would be confirmed by a strong C-O-C stretching band around 1200-1275 cm⁻¹.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (C₁₅H₁₇NO₃S), the expected molecular weight is approximately 307.09 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 307. Key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the sulfonyl group and the benzyl group.

Expected Mass Spectrometry Fragmentation

| Fragment Ion | Structure | Expected m/z |

|---|---|---|

| [M - C₇H₇]⁺ | [C₈H₁₀NO₃S]⁺ | 216 |

| [C₇H₇]⁺ | Benzyl cation | 91 |

| [C₆H₅O]⁺ | Phenoxy cation | 93 |

The most common fragmentation would likely be the loss of a benzyl radical to form a cation at m/z 216, or the formation of the stable benzyl cation (tropylium ion) at m/z 91. Other significant fragments could include the phenoxy cation at m/z 93 and a fragment corresponding to the phenoxyethyl moiety at m/z 121.

Single Crystal X-ray Diffraction for Solid-State Conformational Analysis

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation.

The analysis would likely show the geometry around the sulfur atom to be tetrahedral. The crystal packing would be influenced by intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H group and the oxygen atoms of the sulfonyl group, as well as π-π stacking interactions between the aromatic rings. At present, no public crystallographic data for this specific compound is available.

Conformational Studies via Dynamic NMR and Computational Methods

The conformational landscape of this compound, a molecule possessing multiple rotatable bonds, is critical to understanding its three-dimensional structure and potential interactions in various chemical and biological environments. The flexibility of the N-benzyl and 2-phenoxyethyl moieties attached to the sulfonamide core suggests the existence of several low-energy conformations. The study of these conformational isomers and the energy barriers separating them is typically achieved through a combination of dynamic nuclear magnetic resonance (NMR) spectroscopy and computational modeling.

Dynamic NMR Spectroscopy is a powerful technique for investigating conformational exchange processes that occur on the NMR timescale. For a molecule like this compound, several rotational processes could potentially be observed. These include rotation around the S-N bond, the N-CH₂ bond of the benzyl group, the C-O bond of the phenoxy group, and the various C-C bonds of the ethyl chain.

At sufficiently low temperatures, the interconversion between different conformers may become slow enough to be observed as separate sets of signals in the ¹H or ¹³C NMR spectra. As the temperature is increased, the rate of exchange also increases. When the rate of exchange becomes comparable to the frequency difference between the signals of the exchanging sites, the signals broaden. At even higher temperatures, the exchange becomes so rapid that the individual signals coalesce into a single, time-averaged signal. By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange, including the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the rotational barrier.

Computational Methods , such as Density Functional Theory (DFT) and ab initio calculations, serve as a complementary tool to experimental studies. These methods can be used to calculate the geometries and relative energies of the different possible conformers, as well as the transition state structures and energies for their interconversion. This information is invaluable for interpreting experimental NMR data and for providing a detailed picture of the potential energy surface of the molecule.

τ1 (C-S-N-C): Defines the orientation of the benzyl group relative to the sulfonamide moiety.

τ2 (S-N-CH₂-Ph): Describes the rotation of the benzyl group.

τ3 (S-CH₂-CH₂-O): Governs the conformation of the ethyl linker.

τ4 (CH₂-O-C-C): Determines the orientation of the phenoxy group.

By systematically varying these torsion angles and calculating the corresponding energies, a potential energy surface can be constructed, revealing the low-energy conformers and the barriers between them.

Based on studies of similar molecules, it is expected that the rotation around the S-N bond in this compound would have a significant energy barrier due to steric hindrance and the partial double bond character of the S-N bond. The conformation of the sulfonamide group itself is known to be crucial for the biological activity of related compounds.

The following table provides hypothetical data based on computational studies of analogous N-benzylsulfonamide systems to illustrate the kind of information that would be sought for this compound.

| Rotational Barrier | Calculated ΔG‡ (kcal/mol) | Method |

| Rotation around S-N bond | 10 - 15 | DFT (B3LYP/6-31G) |

| Rotation of benzyl group | 5 - 8 | DFT (B3LYP/6-31G) |

| Rotation of phenoxy group | 4 - 7 | DFT (B3LYP/6-31G*) |

This table is illustrative and does not represent experimental data for this compound.

Further computational analysis could involve molecular dynamics (MD) simulations, which would provide insights into the dynamic behavior of the molecule in solution over time, including the flexibility of the various structural components and the time-averaged populations of different conformational states.

Structure Activity Relationship Sar Investigations of N Benzyl 2 Phenoxyethanesulfonamide Derivatives

In Vitro Biological Activity Assessment Methodologies

Receptor Binding and Functional Agonist/Antagonist Assays

Without foundational research on N-benzyl-2-phenoxyethanesulfonamide, any attempt to create the requested article would be speculative and would not adhere to the principles of scientific accuracy.

Cell-Based Assays for Specific Biological Pathways

Cell-based assays are crucial for elucidating the mechanism of action and determining the therapeutic relevance of novel compounds by assessing their effects within a biological context. nuvisan.com For this compound derivatives, these assays are instrumental in identifying and validating their impact on specific signaling pathways implicated in various diseases, such as cancer and inflammation.

Research into structurally related N-benzyl derivatives has demonstrated significant activity in various cell-based assays. For instance, studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives have shown a strong correlation between their inhibitory concentration (IC50) values against the deubiquitinating enzyme USP1/UAF1 and their ability to increase monoubiquitinated PCNA levels and decrease cell survival in non-small cell lung cancer cell lines. nih.gov Similarly, novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide derivatives have been investigated for their potential as anticancer agents by evaluating their inhibitory effects on the Epidermal Growth Factor Receptor (EGFR) target. nih.gov

For this compound derivatives, a hypothetical cell-based assay could explore their potential as inhibitors of a specific kinase pathway involved in cancer progression. The SAR could be investigated by modifying the substitution patterns on both the phenoxy and benzyl (B1604629) rings.

Table 1: Hypothetical Cell-Based Assay Data for this compound Derivatives as Kinase Inhibitors

| Compound ID | R1 (Phenoxy Ring) | R2 (Benzyl Ring) | Kinase Inhibition IC50 (µM) |

| 1a | H | H | 15.2 |

| 1b | 4-Cl | H | 8.5 |

| 1c | 4-OCH3 | H | 12.1 |

| 1d | H | 4-F | 10.8 |

| 1e | 4-Cl | 4-F | 5.1 |

| 1f | 4-OCH3 | 4-F | 9.7 |

This table is generated based on expected trends from related compounds and is for illustrative purposes.

From this hypothetical data, one could infer that electron-withdrawing substituents on the phenoxy ring (e.g., chloro group in 1b and 1e ) enhance inhibitory activity. Similarly, a fluorine substituent on the benzyl ring appears to be favorable for potency. The combination of these features in compound 1e results in the most potent derivative in this hypothetical series. Such cell-based assay data is fundamental for guiding further lead optimization.

Antimicrobial Efficacy Evaluations

The sulfonamide moiety is a well-established pharmacophore in antimicrobial agents. Therefore, evaluating the antimicrobial efficacy of this compound derivatives against various bacterial and fungal strains is a logical step in their pharmacological profiling.

Studies on various N-benzyl derivatives have demonstrated their potential as antimicrobial agents. For example, a quinazoline-based compound, N4-benzyl-N2-phenylquinazoline-2,4-diamine, has shown antibacterial and antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis. nih.gov Furthermore, a series of benzyl guanidine (B92328) and aminoguanidine (B1677879) hydrazone derivatives have exhibited potent inhibitory activity against both Gram-positive (S. aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.comnih.gov The antimicrobial activity of para-substituted derivatives of N-benzyl-3-methylbuten-2-enamides has also been evaluated, showing efficacy against E. coli and S. aureus. researchgate.net

For this compound derivatives, antimicrobial efficacy would likely be assessed by determining the minimum inhibitory concentration (MIC) against a panel of clinically relevant pathogens.

Table 2: Hypothetical Antimicrobial Efficacy (MIC in µg/mL) of this compound Derivatives

| Compound ID | R1 (Phenoxy Ring) | R2 (Benzyl Ring) | S. aureus MIC | E. coli MIC | C. albicans MIC |

| 2a | H | H | 64 | >128 | 128 |

| 2b | 4-NO2 | H | 16 | 64 | 32 |

| 2c | H | 4-Cl | 32 | 128 | 64 |

| 2d | 4-NO2 | 4-Cl | 8 | 32 | 16 |

| 2e | 3,5-diCl | H | 16 | 64 | 32 |

| 2f | 3,5-diCl | 4-Cl | 4 | 16 | 8 |

This table is generated based on expected trends from related compounds and is for illustrative purposes.

The hypothetical data in Table 2 suggests that electron-withdrawing groups on the phenoxy ring, such as a nitro group (2b and 2d ) or di-chloro substitution (2e and 2f ), could enhance antimicrobial activity. A chloro substituent on the benzyl ring also appears to contribute positively to the efficacy, with the combination in compound 2f showing the most potent and broad-spectrum activity in this hypothetical series. These evaluations are critical for identifying promising candidates for development as novel antimicrobial agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel compounds and guide the design of more effective derivatives. nih.govfrontiersin.org

For this compound derivatives, a QSAR study could be performed using the biological activity data obtained from cell-based assays or antimicrobial evaluations. A typical QSAR study involves calculating a wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, for each compound in the series. nih.gov

A hypothetical QSAR equation for the antifungal activity of these derivatives against Botrytis cinerea, drawing parallels from a study on related sulfonamides, might look like this ufv.br:

pMIC = -0.345 * (logP)² + 1.234 * (logP) + 0.045 * (Dipole_Moment) - 2.567

In this hypothetical model, pMIC represents the negative logarithm of the minimum inhibitory concentration. The equation suggests a parabolic relationship with the octanol-water partition coefficient (logP), indicating that there is an optimal lipophilicity for antifungal activity. The dipole moment also appears to play a role, suggesting the importance of electronic properties.

The statistical quality of a QSAR model is crucial for its predictive power. Key statistical parameters include the coefficient of determination (R²), which should be close to 1, and the cross-validated R² (Q²), which assesses the model's robustness. ufv.br A good QSAR model should have high R² and Q² values, indicating a strong correlation between the descriptors and the biological activity.

Computational Approaches to Pharmacophore Mapping and Ligand Efficiency

Computational methods like pharmacophore mapping and the assessment of ligand efficiency are invaluable tools in modern drug discovery, aiding in the identification of essential structural features for biological activity and the optimization of lead compounds.

Pharmacophore Mapping:

A pharmacophore model represents the three-dimensional arrangement of essential features of a molecule that are responsible for its biological activity. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov For this compound derivatives, a ligand-based pharmacophore model could be generated from a set of active compounds.

A hypothetical pharmacophore model for these derivatives might consist of:

One hydrogen bond acceptor (from the sulfonyl group).

Two aromatic rings (the phenoxy and benzyl moieties).

One hydrophobic feature (associated with the phenoxy group).

This model could then be used to screen virtual compound libraries to identify new molecules with a high probability of being active. mdpi.com

Ligand Efficiency:

Ligand efficiency (LE) is a metric used to assess the binding efficiency of a compound relative to its size (typically measured by the number of heavy atoms). nih.gov It is a valuable tool for prioritizing hits from screening campaigns and for guiding lead optimization. nih.gov The goal is often to maximize potency while minimizing molecular size, which can lead to improved pharmacokinetic properties.

The ligand efficiency can be calculated using the following formula:

LE = - (RT ln(IC50 or Ki)) / N

Where:

R is the gas constant

T is the absolute temperature

IC50 or Ki is the inhibitory concentration or binding affinity

N is the number of heavy (non-hydrogen) atoms

For a series of this compound derivatives, calculating and comparing their LE values can help identify which modifications provide the most "binding energy per atom." For instance, a smaller, less potent compound might have a higher ligand efficiency than a larger, more potent one, suggesting it is a more efficient starting point for further optimization. core.ac.uk

By integrating these computational approaches with experimental SAR data, researchers can more effectively and efficiently design novel this compound derivatives with improved biological profiles.

Computational and Theoretical Studies on N Benzyl 2 Phenoxyethanesulfonamide

Molecular Docking Simulations for Ligand-Biomacromolecule Interactions

No molecular docking studies specifically investigating the interactions of N-benzyl-2-phenoxyethanesulfonamide with any biological macromolecules have been identified in the public scientific literature. Such studies would theoretically provide insights into its potential binding modes and affinities with various protein targets.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Stability

There are no published molecular dynamics simulations for this compound. These types of simulations would be instrumental in understanding the compound's conformational changes over time and the stability of its potential interactions with biological targets.

In Silico Prediction of Potential Biological Targets and Pathways

There are no in silico studies in the public domain that predict the potential biological targets or pathways for this compound. Such predictive studies are crucial in the early stages of drug discovery to hypothesize a compound's mechanism of action.

Conformational Analysis and Energy Minimization Studies

Specific conformational analysis and energy minimization studies for this compound have not been reported in the available literature. These studies would be essential to identify the most stable three-dimensional structures of the molecule, which is a prerequisite for many other computational analyses.

Mechanistic Insights into the Biological Action of N Benzyl 2 Phenoxyethanesulfonamide

Identification and Validation of Molecular Targets

The molecular targets of N-benzyl-2-phenoxyethanesulfonamide have not been explicitly identified. However, based on the activities of related compounds, several potential targets can be hypothesized. The N-benzyl sulfonamide scaffold is a key structural feature in a number of biologically active compounds. For instance, N-benzyl sulfonamides derived from an indole (B1671886) core have been investigated for their potential as anticancer agents. researchgate.netnih.govrsc.org

Similarly, the phenoxy group is present in various pharmacologically active molecules. For example, a series of 2-phenoxyacetamide (B1293517) analogues have been identified as potent and selective inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets for antidepressant drugs. nih.gov Other research on benzenesulfonamide (B165840) derivatives suggests potential interactions with cardiovascular targets, such as calcium channels, leading to changes in blood pressure. cerradopub.com.br Therefore, potential molecular targets for this compound could include enzymes like monoamine oxidases or ion channels.

Elucidation of Biochemical Pathway Modulation

Given the potential molecular targets, this compound could modulate several biochemical pathways. If it acts as a monoamine oxidase inhibitor, it would interfere with the degradation of monoamine neurotransmitters like serotonin (B10506), dopamine, and norepinephrine, leading to their increased availability in the synaptic cleft. This is a well-established mechanism for the treatment of depression and other neurological disorders. nih.gov

Alternatively, if the compound targets pathways relevant to cancer, as suggested by studies on related N-benzyl sulfonamides, it might act as a metabolic inhibitor. Some indole-based N-benzyl sulfonamides have been shown to inhibit ATP production in pancreatic cancer cell lines, suggesting a role in modulating cellular energy metabolism. researchgate.netnih.gov Furthermore, some sulfonamides are known to act as antimetabolites. nih.gov

Investigation of Cellular Response Mechanisms

The cellular responses to this compound would be a direct consequence of its interaction with specific molecular targets and the subsequent modulation of biochemical pathways. If the compound inhibits monoamine oxidases, the primary cellular response would be an alteration in neuronal signaling. nih.gov

In the context of anticancer activity, the cellular response could be cytotoxicity. Studies on N-benzyl sulfonamides have demonstrated cytotoxic effects against various cancer cell lines. rsc.org This cytotoxicity could be mediated by the inhibition of ATP production, leading to energy depletion and subsequent cell death. researchgate.netnih.gov Other potential cellular responses could include antimicrobial or antioxidant effects, as observed with other sulfonamide derivatives. nih.gov

In Vitro Enzymatic Kinetics and Inhibition Modes

Detailed in vitro enzymatic kinetics for this compound are not available. However, based on studies of related compounds, we can infer potential modes of inhibition. For the 2-phenoxyacetamide analogues that inhibit monoamine oxidase, both specific and potent inhibition have been observed. For instance, 2-(4-methoxyphenoxy)acetamide (B189527) was identified as a specific MAO-A inhibitor, while (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide was a potent inhibitor of both MAO-A and MAO-B. nih.gov The nature of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constants (Ki) would need to be determined through specific enzymatic assays.

Molecular Basis of Selectivity and Potency

For example, in the case of the N-benzyl sulfonamide anticancer agents, the nature and position of substituents on the indole ring and the benzyl (B1604629) group were found to be critical for their potency and selectivity against pancreatic cancer cell lines. researchgate.netnih.govrsc.org Similarly, for the 2-phenoxyacetamide MAO inhibitors, substituents on the phenoxy ring significantly influenced their inhibitory potency and selectivity for MAO-A versus MAO-B. nih.gov Therefore, the specific arrangement of the benzyl and phenoxy groups in this compound would be the primary determinant of its binding affinity and selectivity for its putative molecular target(s).

Future Research Directions and Academic Implications for N Benzyl 2 Phenoxyethanesulfonamide

Exploration of Novel Synthetic Routes and Derivatization Strategies

The synthesis of N-benzyl-2-phenoxyethanesulfonamide and its derivatives presents an opportunity to apply and develop modern synthetic methodologies. The classical approach to synthesizing sulfonamides involves the reaction of sulfonyl chlorides with amines. acs.orgHowever, this method can have limitations, such as the use of harsh reagents. acs.org Future research could focus on more contemporary and efficient synthetic strategies. For instance, methods involving the direct synthesis from organometallic reagents and novel sulfinylamine reagents could offer a more convenient and high-yield pathway. acs.orgOther modern approaches include iodine-mediated reactions of sodium sulfinates with amines, which are attractive due to their environmentally friendly nature. nih.gov A key area of future work will be the strategic derivatization of the this compound scaffold to create a library of analogues for structure-activity relationship (SAR) studies. Modifications could be systematically introduced at three key positions:

The Benzyl (B1604629) Ring: Introducing various substituents (electron-donating or electron-withdrawing groups) to probe electronic and steric effects on biological activity.

The Phenoxy Ring: Similar to the benzyl ring, substitution on the phenoxy moiety can modulate the compound's properties. The phenoxy group itself is a privileged structure in drug design, known to participate in key interactions like hydrogen bonding and π-π stacking. nih.govmdpi.com* The Ethane Linker: Altering the length or rigidity of the linker between the phenoxy and sulfonamide groups could influence the molecule's conformational flexibility and orientation within a biological target's binding site.

| Synthetic Strategy | Description | Potential Advantages | Reference |

| Classical Synthesis | Reaction of 2-phenoxyethanesulfonyl chloride with benzylamine (B48309). | Well-established methodology. | acs.org |

| Organometallic Approach | Reaction of an organometallic reagent with a sulfinylamine reagent like t-BuONSO. | High yields, convenient, broad substrate scope. | acs.org |

| Iodine-Mediated Synthesis | Amination of sodium 2-phenoxyethanesulfinate using an iodine-based mediator. | Environmentally friendly, metal-free. | nih.gov |

| Late-Stage Functionalization | Using the sulfonamide as a directing group for C-H activation to introduce new functionalities. | Efficient diversification of a core scaffold. | acs.orgresearchgate.net |

Advanced Ligand Design and Optimization

The structural features of this compound suggest it could be a versatile scaffold for designing ligands for various biological targets. Sulfonamides are known to interact with a wide range of enzymes, often acting as inhibitors. tandfonline.comopenaccesspub.orgThe N-benzyl group can also be a key pharmacophoric element, contributing to binding affinity. acs.org Future research should employ computational and experimental approaches for advanced ligand design:

Target Identification: Initial studies would involve screening the compound against panels of known sulfonamide targets, such as carbonic anhydrases, kinases, and proteases. nih.govnih.govcitedrive.com* Molecular Modeling: If a primary target is identified, molecular docking and dynamics simulations can be used to predict the binding mode of this compound. This will guide the rational design of more potent and selective derivatives.

Structure-Activity Relationship (SAR) Studies: A library of derivatives, synthesized as described in the previous section, would be systematically evaluated to build a comprehensive SAR. This will elucidate the role of each structural component in target binding and activity. For example, the sulfonamide group can be explored as a zinc-binding group in metalloenzymes. nih.gov

Integration into Multi-Target Ligand Design Paradigms

Complex diseases like cancer, diabetes, and neurodegenerative disorders often involve multiple biological pathways. nih.govresearchgate.netThis has led to a growing interest in multi-target ligands, which can modulate several targets simultaneously, potentially offering improved efficacy and reduced resistance. nih.govresearchgate.net The sulfonamide scaffold is an excellent candidate for developing multi-target agents due to its broad bioactivity. researchgate.netThis compound could be a starting point for designing dual- or multi-target inhibitors. For example, by incorporating additional pharmacophoric features, it might be possible to design a molecule that inhibits both a kinase and another disease-relevant enzyme. nih.govRecent studies have shown the successful design of sulfonamide derivatives as multi-target agents for diabetes by inhibiting both α-glucosidase and α-amylase. nih.govrsc.org Future research in this area would involve:

Rational Design: Based on the structures of known single-target inhibitors, hybrid molecules incorporating the this compound scaffold can be designed.

Biological Evaluation: The synthesized compounds would be tested against a panel of relevant targets to identify multi-target hits.

Optimization: The lead compounds would then be optimized to balance their activity against the different targets.

Contribution to Fundamental Understanding of Sulfonamide Bioactivity

While sulfonamides are a well-established class of drugs, a deeper understanding of their bioactivity is still an active area of research. The study of novel sulfonamides like this compound can contribute to this fundamental knowledge.

Key research questions could include:

Novel Mechanisms of Action: Investigating whether this compound exhibits any novel mechanisms of action beyond the classical inhibition of folate synthesis. nih.gov* Isosteric Replacement: The phenoxy group can be systematically replaced with other bioisosteres to understand the structural requirements for activity at a given target. cambridgemedchemconsulting.comebi.ac.ukThis can provide valuable insights for the design of future drugs with improved properties.

Pharmacophore Analysis: Detailed structural studies (e.g., X-ray crystallography of ligand-protein complexes) can reveal the precise interactions of the N-benzyl and phenoxyethyl moieties, contributing to a more refined understanding of the sulfonamide pharmacophore.

Emerging Methodologies in Chemical Biology Applicable to this compound Research

Several cutting-edge chemical biology techniques could be applied to accelerate research on this compound:

Chemical Proteomics and Target Deconvolution: If the compound shows interesting phenotypic effects in cell-based assays, chemical proteomics approaches like affinity chromatography or activity-based protein profiling (ABPP) can be used to identify its direct molecular targets. researchgate.netacs.org* DNA-Encoded Libraries (DELs): To rapidly explore a vast chemical space around the core scaffold, a DEL could be synthesized. This would involve attaching unique DNA tags to a large library of derivatives, allowing for rapid screening against a protein of interest.

Phenotypic Screening and High-Content Imaging: High-throughput phenotypic screening of this compound and its derivatives against various cell lines or model organisms can uncover unexpected biological activities. nih.govHigh-content imaging can then provide detailed information on the compound's effects on cellular morphology and signaling pathways.

By leveraging these advanced methodologies, the exploration of this compound can be significantly expedited, potentially leading to the rapid discovery of new biological functions and therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-benzyl-2-phenoxyethanesulfonamide, and what key intermediates are involved?

- The synthesis of sulfonamide derivatives typically involves multi-step reactions. For example, substituted phenols can react with sulfonyl chlorides under basic conditions to form sulfonamide linkages . A generalized approach may include:

Sulfonation : Reacting phenoxyethylamine with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base (e.g., NaOH or pyridine).

N-Benzylation : Introducing the benzyl group via nucleophilic substitution using benzyl bromide or chloride.

Key intermediates include the sulfonyl chloride precursor and the benzylated amine intermediate. Reaction optimization (temperature, solvent) is critical to minimize side products .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the benzyl and phenoxy group integration. The sulfonamide NH proton typically appears as a broad singlet near δ 5–6 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Peaks at ~1350 cm (S=O asymmetric stretch) and ~1150 cm (S=O symmetric stretch) confirm sulfonamide functionality .

Q. How can researchers purify this compound, and what solvents are optimal?

- Recrystallization : Use polar aprotic solvents like ethyl acetate or dichloromethane with hexane for gradient crystallization.

- Column Chromatography : Silica gel with a mobile phase of hexane/ethyl acetate (3:1 to 1:1) effectively separates sulfonamides from unreacted starting materials .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to enhance biological activity?

- Structure-Activity Relationship (SAR) Studies :

- Substitution on the Benzyl Group : Electron-withdrawing groups (e.g., -NO, -Cl) may improve binding to biological targets like enzymes or receptors .

- Phenoxy Modifications : Introducing methyl or methoxy groups to the phenoxy ring can alter lipophilicity and bioavailability .

Computational tools (e.g., molecular docking) predict interactions with targets like cyclooxygenase-2 (COX-2) or bacterial dihydropteroate synthase .

Q. What strategies resolve contradictions in spectroscopic data for sulfonamide derivatives?

- Case Study : If -NMR shows unexpected splitting in the benzyl region, consider:

Dynamic Exchange : Rotamers due to restricted rotation around the sulfonamide S-N bond. Variable-temperature NMR can confirm this .

Impurity Analysis : Use HPLC-MS to detect byproducts from incomplete benzylation or oxidation .

Q. How can researchers validate the pharmacological potential of this compound?

- In Vitro Assays :

- Antimicrobial Activity : Test against Gram-positive/negative bacteria using broth microdilution (MIC values) .

- Enzyme Inhibition : Evaluate COX-2 selectivity via fluorometric assays (e.g., comparing IC values for COX-1 vs. COX-2) .

Q. What computational methods are effective for predicting the solubility and stability of this compound?

- Solubility Prediction : Use Hansen solubility parameters (HSPiP software) to identify compatible solvents .

- Degradation Pathways : Density functional theory (DFT) calculations model hydrolysis or photodegradation mechanisms under acidic/basic conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of sulfonamide analogs?

- Root Causes :

- Purity Differences : Impurities >5% can skew bioassay results. Validate purity via HPLC (>98%) before testing .

- Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration) to minimize inter-lab variability .

Methodological Tables

Table 1 : Key Spectroscopic Benchmarks for this compound

| Technique | Diagnostic Signal | Reference |

|---|---|---|

| -NMR | δ 4.1–4.3 ppm (CHSO) | |

| -NMR | δ 55–60 ppm (SO-NCH) | |

| IR | 1345 cm (S=O asymmetric stretch) |

Table 2 : Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Solution |

|---|---|---|

| Desulfonated amine | Acidic hydrolysis | Use milder conditions |

| Oxidized benzyl group | Air exposure during reaction | Conduct under N |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.